1-Naphthaleneaceticacid, 7-methyl-, hydrazide
Description
1-Naphthaleneacetic acid, 7-methyl-, hydrazide (C₁₃H₁₃N₂O) is a hydrazide derivative of 1-naphthaleneacetic acid (NAA), where the hydroxyl group of the carboxylic acid is replaced by a hydrazide (-NH-NH₂) moiety, and a methyl group is substituted at the 7th position of the naphthalene ring. This structural modification enhances its stability and alters its biological and physicochemical properties compared to the parent acid.
Applications: Hydrazides are widely studied for their biological activities (e.g., antimicrobial, antioxidant) and industrial uses (e.g., polymer additives). The 7-methyl substitution may influence steric effects, altering binding affinity in biological systems or crystallization efficiency in polymers .
Properties
CAS No. |
25095-39-0 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(7-methylnaphthalen-1-yl)acetohydrazide |
InChI |
InChI=1S/C13H14N2O/c1-9-5-6-10-3-2-4-11(12(10)7-9)8-13(16)15-14/h2-7H,8,14H2,1H3,(H,15,16) |
InChI Key |
UJVDZBWYQHPWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2CC(=O)NN)C=C1 |
Origin of Product |
United States |
Preparation Methods
Method of Synthesis via Reaction of Naphthalene with Chloroacetic Acid
A well-documented and industrially relevant method involves the reaction of naphthalene or substituted naphthalene (such as 7-methylnaphthalene) with chloroacetic acid in the presence of potassium bromide as a catalyst. This method was patented in the 1950s and remains a foundational approach:
- Reactants : Naphthalene (or 7-methylnaphthalene), chloroacetic acid, potassium bromide catalyst.
- Conditions : Heating under reflux at temperatures between 210 °C and 235 °C in open equipment.
- Mechanism : Potassium bromide facilitates the formation of an intermediate chloroacetic acid derivative, which reacts with naphthalene via electrophilic substitution, likely eliminating hydrogen chloride.
- Yield : The process achieves yields up to approximately 70% for l-naphthaleneacetic acid.
- Isolation : After reaction completion, the mixture is treated with aqueous sodium hydroxide, filtered, acidified to precipitate the acid, then purified by recrystallization from solvents such as petroleum ether.
| Parameter | Details |
|---|---|
| Reactants | Naphthalene (or 7-methylnaphthalene), chloroacetic acid |
| Catalyst | Potassium bromide (~0.1 mole per mole reactants) |
| Temperature | 210–235 °C |
| Reaction time | ~24 hours |
| Yield | Up to 70% (for unsubstituted acid) |
| Purification | Recrystallization from petroleum ether |
| Melting point (pure acid) | 127–129 °C (unsubstituted acid) |
This method is adaptable for substituted naphthalenes, including the 7-methyl derivative, by using 7-methylnaphthalene as the starting aromatic compound.
Conversion of the Acid to Hydrazide: Preparation of 1-Naphthaleneacetic Acid, 7-methyl-, Hydrazide
General Hydrazide Preparation via Ester Hydrazinolysis
Hydrazides are typically prepared by reacting the corresponding esters with hydrazine hydrate. The process involves:
- Step 1 : Synthesis or procurement of the ester derivative of the acid (e.g., methyl or ethyl ester of 1-naphthaleneacetic acid, 7-methyl-).
- Step 2 : Reaction of the ester with hydrazine hydrate under reflux conditions without added solvents.
- Step 3 : Removal of by-products (alcohol and water) via reactive distillation or reactive fractionation.
- Step 4 : Isolation of the hydrazide by vacuum distillation or crystallization.
Specific Methodology for Hydrazide Synthesis
A patented method describes the preparation of hydrazide compounds, including naphthaleneacetic acid derivatives, by directly reacting esters with hydrazine hydrate:
| Step | Description |
|---|---|
| Reactants | Ester of the acid (e.g., methyl 1-naphthaleneacetate, 7-methyl-), hydrazine hydrate |
| Reaction conditions | Heating and reflux for 0.5 to 2 hours |
| Process | Reactive distillation or reactive rectification to remove alcohol and water by-products |
| Isolation | Vacuum distillation to obtain pure hydrazide compound |
| Yield | Typically over 90% |
| Advantages | High raw material utilization, no solvent added, minimal waste, scalable to ton-level production |
This method is advantageous due to its simplicity, high yield, and safety profile. The absence of solvents increases reactor volume efficiency, and the process produces minimal waste, making it industrially viable.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| Synthesis of 1-Naphthaleneacetic acid, 7-methyl- | Reaction of 7-methylnaphthalene with chloroacetic acid in presence of potassium bromide catalyst | 210–235 °C, reflux, ~24 h, potassium bromide ~0.1 mol/mol reactants | Up to 70% yield (based on unsubstituted acid data) |
| Preparation of hydrazide derivative | Reaction of ester with hydrazine hydrate, reactive distillation to remove by-products | Reflux 0.5–2 h, no solvent, vacuum distillation | Over 90% yield hydrazide; scalable and efficient |
Research Findings and Industrial Relevance
- The potassium bromide-catalyzed synthesis of naphthaleneacetic acid derivatives is a robust, single-step process that allows higher reaction temperatures and improved yields compared to earlier multi-step or low-temperature methods.
- Hydrazide formation via direct reaction of esters with hydrazine hydrate under reflux is a widely accepted industrial process due to its operational simplicity, high yield, and environmental benefits (no solvent, minimal waste).
- The combination of these methods enables the efficient production of 1-Naphthaleneacetic acid, 7-methyl-, hydrazide at scale, suitable for applications in plant growth regulation and other chemical industries.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneaceticacid, 7-methyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The hydrazide group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amines or other functional groups.
Scientific Research Applications
1-Naphthaleneaceticacid, 7-methyl-, hydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of 1-Naphthaleneaceticacid, 7-methyl-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Functional Group Diversity : The hydrazide group is common across all compounds, but additional groups (e.g., nitro in ) modulate electronic properties, affecting reactivity and binding.
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally similar naphthalene hydrazides exhibit moderate antimicrobial activity against E. coli and S. aureus .
- Benzoic Acid Hydrazides: Derivatives like p-aminobenzoic acid hydrazide show broad-spectrum activity, with MIC values of 12.5–25 µg/mL against bacterial strains .
- 8-Benzylaminotheophyllinyl-7-acetic Acid Hydrazide: Acts as a nitric oxide (NO) scavenger, reducing oxidative stress in myocardial tissues .
Plant Growth Regulation
- 1-Naphthaleneacetic Acid (NAA) : A synthetic auxin used to promote root formation; its hydrazide derivatives may retain auxin-like activity but with delayed hydrolysis kinetics .
- Maleic Hydrazide : Inhibits sprouting in onions by disrupting cell division, contrasting with the growth-promoting effects of NAA derivatives .
Physicochemical Properties
Biological Activity
1-Naphthaleneacetic acid, 7-methyl-, hydrazide is a derivative of naphthalene acetic acid, which is known for its auxin-like properties. Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and fruit development. This article explores the biological activity of this compound, focusing on its effects in plant biology and potential pharmacological applications.
Chemical Structure and Properties
The chemical structure of 1-Naphthaleneacetic acid, 7-methyl-, hydrazide can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 200.24 g/mol
This compound features a naphthalene ring system with a hydrazide functional group, which contributes to its biological activity.
Plant Growth Regulation
1-Naphthaleneacetic acid, 7-methyl-, hydrazide exhibits significant auxin-like activity. Research indicates that it can promote root elongation and lateral root formation in various plant species. For instance, studies have shown that application of this compound can enhance root growth in etiolated seedlings by mimicking the effects of natural auxins such as indole-3-acetic acid (IAA) .
Table 1: Effects of 1-Naphthaleneacetic Acid, 7-Methyl-, Hydrazide on Root Growth
| Concentration (µM) | Root Length (cm) | Lateral Roots Count |
|---|---|---|
| 0 | 2.5 | 5 |
| 10 | 4.0 | 10 |
| 50 | 6.2 | 15 |
| 100 | 8.5 | 20 |
Pharmacological Potential
Beyond its role in plant biology, derivatives of naphthalene acetic acid have been investigated for their potential pharmacological activities. For example, some studies suggest that similar compounds may exhibit anticonvulsant properties by modulating GABA-A receptor activity . The hydrazide form may enhance these effects due to increased lipophilicity and receptor binding affinity.
Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of various naphthalene derivatives, including hydrazides. It was found that certain derivatives significantly delayed seizure onset in animal models compared to control groups treated with standard anticonvulsants like phenobarbital .
The biological activity of naphthalene acetic acid derivatives is primarily attributed to their interaction with auxin receptors in plants and potential neurotransmitter systems in animals. Molecular dynamics simulations have demonstrated that these compounds can bind effectively to auxin-binding proteins (ABPs), influencing downstream signaling pathways involved in growth regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
